Pyrazinamide
Overview
Description
Pyrazinamide is an antimicrobial agent primarily used in the treatment of active tuberculosis. It is particularly effective during the initial phase of therapy, typically the first two months, and is used in combination with other antituberculous agents. This compound demonstrates significant antibacterial activity against Mycobacterium tuberculosis and Mycobacterium africanum .
Mechanism of Action
Target of Action
Pyrazinamide is a prodrug that is primarily active against Mycobacterium tuberculosis . The primary targets of this compound are the pyrazinamidase (PncA) enzyme, the ribosomal protein S1 (RpsA) , and the aspartate decarboxylase (PanD) . These targets play crucial roles in the survival and replication of the bacteria.
Mode of Action
This compound diffuses into active M. tuberculosis that express the pyrazinamidase enzyme, which converts this compound to its active form, pyrazinoic acid (POA) . POA then interferes with the bacterium’s ability to synthesize new fatty acids, which are required for growth and replication . It has been suggested that POA inhibits the function of the ribosomal protein S1 (RpsA) and the aspartate decarboxylase (PanD), thereby affecting the synthesis of essential metabolic cofactors .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to fatty acid synthesis and the synthesis of essential metabolic cofactors . By inhibiting these pathways, this compound disrupts the normal functioning of the bacteria, leading to their eventual death .
Pharmacokinetics
This compound is well absorbed orally, with a bioavailability of over 90% . It is metabolized in the liver and has an elimination half-life of 9 to 10 hours . The drug is excreted through the kidneys . These properties impact the drug’s bioavailability and determine the effective concentration of the drug in the body.
Result of Action
The result of this compound’s action is the inhibition of the growth of M. tuberculosis, leading to the death of the bacteria . This makes this compound a highly specific and effective agent in the treatment of tuberculosis .
Action Environment
This compound is active only at a slightly acidic pH, both in vitro and in vivo . This suggests that the drug’s action, efficacy, and stability are influenced by the environmental pH. This property is particularly relevant in the context of tuberculosis, as the bacteria often reside in slightly acidic environments within the host .
Biochemical Analysis
Biochemical Properties
Pyrazinamide is a prodrug that is converted into its active form, pyrazinoic acid, by the enzyme pyrazinamidase, which is expressed in active Mycobacterium tuberculosis . The conversion of this compound to pyrazinoic acid is a critical step in its biochemical activity .
Cellular Effects
This compound has a unique sterilizing effect, killing nonreplicating persisters that other TB drugs fail to kill . This makes it an essential drug for inclusion in any drug combinations for treating TB . It acts differently from common antibiotics by inhibiting multiple targets such as energy production, trans-translation, and perhaps pantothenate/coenzyme A required for persister survival .
Molecular Mechanism
The active form of this compound, pyrazinoic acid, exerts its effects at the molecular level through various mechanisms. It inhibits energy production, disrupts trans-translation, and may also affect the pantothenate/coenzyme A pathway, which is essential for the survival of persisters . Resistance to this compound is primarily driven by genetic variation in the pncA gene, which encodes the enzyme that converts this compound into pyrazinoic acid .
Temporal Effects in Laboratory Settings
The effects of this compound have been extensively studied in laboratory settings. It has been found to have high sterilizing activity, particularly in combination with other TB drugs
Metabolic Pathways
This compound is involved in the metabolic pathways of Mycobacterium tuberculosis. The pncA gene product, pyrazinamidase, is involved in the conversion of the prodrug this compound to its active form, pyrazinoic acid .
Transport and Distribution
This compound diffuses into active M. tuberculosis that express the pyrazinamidase enzyme. The active form, pyrazinoic acid, can leak out under acidic conditions to be converted to the protonated conjugate acid, which readily diffuses back into the bacilli and accumulates intracellularly .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrazinamide can be synthesized through several methods:
2-Cyanopyrazine Hydration: This method involves the hydration of 2-cyanopyrazine to produce this compound.
2-Pyrazinecarboxamide Formation: Another method involves the reaction of pyrazine with formamide in the presence of hydrogen peroxide and ferrous sulfate to yield this compound.
2-Pyrazinecarboxylate Ammonolysis: This method uses 2-pyrazinecarboxylate, which undergoes ammonolysis in the presence of ammonia to form this compound.
Industrial Production Methods: The industrial production of this compound primarily relies on the hydration of 2-cyanopyrazine due to its high yield and scalability. This method involves the use of catalysts and controlled reaction conditions to ensure high purity and efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can be reduced to its corresponding amine derivative under specific conditions.
Substitution: this compound can participate in substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various alkylating agents and nucleophiles.
Major Products:
Oxidation Products: Pyrazine-2-carboxylic acid.
Reduction Products: Pyrazine-2-carboxamide.
Substitution Products: Various substituted pyrazine derivatives.
Scientific Research Applications
Pyrazinamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various pyrazine derivatives.
Biology: this compound is studied for its effects on bacterial cell walls and its role in inhibiting fatty acid synthesis.
Medicine: It is a crucial component in the treatment of tuberculosis, particularly in combination therapies.
Industry: this compound derivatives are explored for their potential use in agricultural chemicals and other industrial applications
Comparison with Similar Compounds
Isoniazid: Another first-line antituberculous agent that inhibits the synthesis of mycolic acids, essential components of the bacterial cell wall.
Rifampicin: A broad-spectrum antibiotic that inhibits bacterial RNA synthesis.
Ethambutol: Inhibits the synthesis of arabinogalactan, a component of the mycobacterial cell wall.
Uniqueness of Pyrazinamide: this compound is unique in its ability to target Mycobacterium tuberculosis within acidic environments, such as those found in macrophages. This property allows it to be effective against both replicating and dormant bacterial populations, making it a critical component of short-course tuberculosis therapy .
Properties
IUPAC Name |
pyrazine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c6-5(9)4-3-7-1-2-8-4/h1-3H,(H2,6,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEHBUMCGVEMRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O | |
Record name | PYRAZINAMIDE | |
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Record name | pyrazinamide | |
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URL | https://en.wikipedia.org/wiki/Pyrazinamide | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021215 | |
Record name | Pyrazinamide | |
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Molecular Weight |
123.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pyrazinamide is a white powder. Sublimes from 318 °F. (NTP, 1992), Solid | |
Record name | PYRAZINAMIDE | |
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Record name | Pyrazinamide | |
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Boiling Point |
SUB (NTP, 1992) | |
Record name | PYRAZINAMIDE | |
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Solubility |
>18.5 [ug/mL] (The mean of the results at pH 7.4), Soluble (NTP, 1992), Solubility (mg/ml, 25 °C): methanol 13.8; absolute ethanol 5.7; isopropanol 3.8; ether 1.0; isooctane 0.01; chloroform 7.4, In water, 15 mg/ml @ 25 °C, 9.37e+01 g/L | |
Record name | SID8139959 | |
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Description | Aqueous solubility in buffer at pH 7.4 | |
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Mechanism of Action |
Pyrazinamide diffuses into active _M. tuberculosis_ that express pyrazinamidase enzyme that converts pyrazinamide to the active form pyrazinoic acid. Pyrazinoic acid can leak out under acidic conditions to be converted to the protonated conjugate acid, which is readily diffused back into the bacilli and accumulate intracellularly. The net effect is that more pyrazinoic acid accumulates inside the bacillus at acid pH than at neutral pH. Pyrazinoic acid was thought to inhibit the enzyme fatty acid synthase (FAS) I, which is required by the bacterium to synthesise fatty acids. However, this theory was thought to have been discounted. However, further studies reproduced the results of FAS I inhibition as the putative mechanism first in whole cell assay of replicating M. tuberculosis bacilli which have shown that pyrazinoic acid and its ester inhibit the synthesis of fatty acids. This study was followed by in vitro assay of tuberculous FAS I enzyme that tested the activity with pyrazinamide, pyrazinoic acid and several classes of pyrazinamide analogs. Pyrazinamide and its analogs inhibited the activity of purified FAS I. It has also been suggested that the accumulation of pyrazinoic acid disrupts membrane potential and interferes with energy production, necessary for survival of M. tuberculosis at an acidic site of infection. Pyrazinoic acid has also been shown to bind to the ribosomal protein S1 (RpsA) and inhibit trans-translation. This may explain the ability of the drug to kill dormant mycobacteria., Pyrazinamide may be bacteriostatic or bactericidal in action, depending on the concentration of the drug attained at the site of the infection and the susceptibility of the infecting organism. In vitro and in vivo, the drug is active only at a slightly acidic pH. The exact mechanism of action of pyrazinamide has not been fully elucidated. The antimycobacterial activity of pyrazinamide appears to partly depend on conversion of the drug to pyrazinoic acid. Susceptible strains of Mycobacterium tuberculosis produce pyrazinamidase, an enzyme that deaminates pyrazinamide to pyrazinoic acid, and the in vitro susceptibility of a given strain of the organism appears to correspond to its pyrazinamidase activity. In vitro studies indicate that pyrazinoic acid has specific antimycobacterial activity against Mycobacterium tuberculosis. In addition, the fact that pyrazinoic acid lowers the pH of the environment below that which is necessary for growth of Mycobacterium tuberculosis appears to contribute to the drug's antimycobacterial activity in vitro., Unknown; pyrazinamide may be bacteriostatic or bactericidal, depending on its concentration and the susceptibility of the organism. It is active in vitro at an acidic pH of 5.6 or less, similar to that found in early, active tubercular inflammatory lesions. | |
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Color/Form |
Crystals, Crystals from water or alcohol, Crystals from water or ethyl alcohol | |
CAS No. |
98-96-4 | |
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Melting Point |
376 to 379 °F (NTP, 1992), 192 °C | |
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Retrosynthesis Analysis
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